4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl

Description

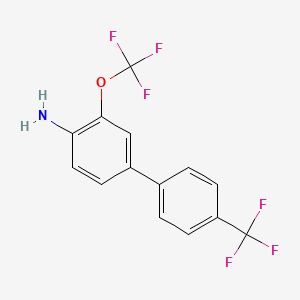

4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative characterized by two key substituents: a trifluoromethoxy (-OCF₃) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold, along with an amino (-NH₂) group at the 4-position.

Properties

IUPAC Name |

2-(trifluoromethoxy)-4-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6NO/c15-13(16,17)10-4-1-8(2-5-10)9-3-6-11(21)12(7-9)22-14(18,19)20/h1-7H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUNUQZIWGRXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)OC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through radical trifluoromethylation, where carbon-centered radicals are generated and subsequently reacted with trifluoromethylating agents . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to optimize the production process. The use of robust and efficient catalysts is crucial in minimizing by-products and enhancing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the biphenyl core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the trifluoromethoxy and trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a bioactive molecule in drug discovery, particularly for its anti-inflammatory and anticancer activities. The trifluoromethoxy and trifluoromethyl groups enhance its lipophilicity, allowing better cell membrane penetration and interaction with biological targets.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on biphenyl derivatives suggest that the presence of fluorinated groups can enhance binding affinity to cancer-related enzymes, potentially leading to new therapeutic agents.

Agrochemical Applications

In agrochemistry, 4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl is explored as a building block for developing herbicides and pesticides. The stability imparted by the fluorinated groups makes it suitable for formulations requiring long-lasting effectiveness under environmental stress.

Case Study: Herbicide Development

A study focusing on fluorinated biphenyls highlights their effectiveness in inhibiting specific plant enzymes, suggesting that this compound could be used to design more effective herbicides with reduced environmental impact.

Materials Science

The compound's unique chemical properties make it valuable in creating advanced materials with enhanced thermal stability and chemical resistance. Its application in polymer science is being investigated for developing high-performance materials.

Data Table: Comparison of Material Properties

| Material Type | Property | This compound | Conventional Materials |

|---|---|---|---|

| Thermal Stability | Decomposition Temperature | Higher due to fluorination | Lower |

| Chemical Resistance | Solvent Resistance | Superior against polar solvents | Moderate |

Biological Research

The compound serves as a tool in biological research for studying enzyme interactions and receptor binding mechanisms. Its structural features allow researchers to investigate how modifications affect biological activity.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include fluorinated biphenyl derivatives with variations in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups in the target compound create a highly electron-deficient aromatic system, which may enhance interactions with hydrophobic binding pockets in biological targets compared to simpler fluorinated derivatives like Compound 5 .

- Biological Activity : Compound 5 demonstrated analgesic activity in murine models , but the target compound’s dual trifluorinated groups may offer superior metabolic stability, a critical factor in CNS drug development.

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP): The dual trifluorinated groups in the target compound are expected to increase LogP compared to mono-fluorinated derivatives, enhancing blood-brain barrier permeability.

- Metabolic Stability : Trifluoromethoxy groups resist oxidative metabolism more effectively than methoxy or fluoro groups, as seen in comparative studies of fluorinated NSAIDs .

Biological Activity

4-Amino-3-(trifluoromethoxy)-4'-(trifluoromethyl)biphenyl (CAS No. 1261772-58-0) is a fluorinated biphenyl compound that has garnered attention for its unique chemical properties and potential biological activities. The presence of both trifluoromethoxy and trifluoromethyl groups enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further research in medicinal chemistry, particularly in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C14H9F6N0, characterized by:

- Trifluoromethoxy group : Contributes to the compound's stability and reactivity.

- Trifluoromethyl group : Enhances lipophilicity, aiding in membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluorinated groups may modulate the activity of these targets through:

- Increased binding affinity : Enhanced interactions with target proteins due to hydrophobic effects.

- Altered pharmacokinetics : Improved absorption and distribution within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer properties : Potential to inhibit tumor cell proliferation and induce apoptosis.

- Antiviral activity : Investigated for efficacy against viruses such as Herpes simplex and Polio.

- Enzyme inhibition : Targeting specific kinases involved in cancer pathways.

Antitumor Activity

In a study evaluating various biphenyl derivatives, this compound demonstrated significant cytotoxicity against cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| P388 (murine leukemia) | 1.5 | Induces apoptosis via caspase activation |

| HepG2 (liver cancer) | 0.62 | G2/M phase arrest leading to apoptosis |

The compound's mechanism involves inhibition of cell cycle progression and induction of early-stage apoptosis, highlighting its potential as an anticancer agent .

Enzyme Inhibition Studies

Further investigations into the compound's inhibitory effects on specific kinases revealed:

| Kinase Target | Inhibition (%) |

|---|---|

| IGF1R | 76.84 |

| EGFR | 24.36 |

| VEGFR1 | 11.86 |

These findings suggest the compound's potential in targeting signaling pathways critical for tumor growth and survival .

Comparison with Similar Compounds

When compared to other fluorinated biphenyls, the unique combination of trifluoromethoxy and trifluoromethyl groups in this compound enhances its biological activity. For instance:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Amino-3-(trifluoromethyl)biphenyl | Lacks trifluoromethoxy group | Lower anticancer activity |

| 4-Amino-3-(trifluoromethoxy)biphenyl | Lacks trifluoromethyl group | Moderate anticancer activity |

The simultaneous presence of both functional groups allows for distinctive interactions with biological targets, contributing to its enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.